2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide
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Overview
Description
2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide is an organic compound with a molecular weight of 220.228 g/mol. This compound is a derivative of benzamide, characterized by the presence of a nitro group at the third position and a methyl group at the second position on the benzene ring, along with a prop-2-en-1-yl substituent on the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the prop-2-en-1-yl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a substitution reaction with prop-2-en-1-ylamine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: 2-methyl-3-amino-N-(prop-2-en-1-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-carboxy-3-nitro-N-(prop-2-en-1-yl)benzamide.
Scientific Research Applications
2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The prop-2-en-1-yl group may facilitate binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitrobenzamide: Lacks the prop-2-en-1-yl group, which may affect its binding affinity and biological activity.
3-nitro-N-(prop-2-en-1-yl)benzamide: Lacks the methyl group, which can influence its chemical reactivity and stability.
2-methyl-N-(prop-2-en-1-yl)benzamide: Lacks the nitro group, which is crucial for certain chemical reactions and biological activities.
Uniqueness
2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro and prop-2-en-1-yl groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-nitro-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-7-12-11(14)9-5-4-6-10(8(9)2)13(15)16/h3-6H,1,7H2,2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENPODRZGCFGAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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